N-(4-ethoxyphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
Description
N-(4-ethoxyphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is an organic compound characterized by the presence of both ethoxy and methoxy functional groups attached to phenyl rings
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(4-methoxy-2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-24-18-12-9-17(10-13-18)21-20(22)7-5-6-16-8-11-19(23-3)14-15(16)2/h8-14H,4-7H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGNSMAGRCOUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCC2=C(C=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-(4-methoxy-2-methylphenyl)butanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-ethoxybenzoyl chloride with 4-methoxy-2-methylphenylamine to form an intermediate amide.
Butanoylation: The intermediate is then subjected to butanoylation using butanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-(4-methoxy-2-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and analgesic drugs.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-(4-methoxy-2-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In receptor binding studies, it may act as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)butanamide
- N-(4-methoxyphenyl)-4-(4-ethoxy-2-methylphenyl)butanamide
Uniqueness
N-(4-ethoxyphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is unique due to the specific arrangement of ethoxy and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
